![molecular formula C11H19N3O2 B14012962 tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanopiperidine moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopiperidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyanide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry solvents like ether or THF.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. It can be used to synthesize compounds that interact with specific biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the cyanopiperidine moiety allows for interactions with biological macromolecules, while the carbamate group can form covalent or non-covalent bonds with target sites. The exact pathways and molecular targets involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
- tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate
Comparison: tert-Butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents, such as methyl, hydroxyl, or methoxy groups, exhibit different chemical and biological properties. The cyanide group can participate in specific reactions, such as nucleophilic addition or reduction, which are not possible with other substituents. This uniqueness makes this compound a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h8-9,13H,4-5,7H2,1-3H3,(H,14,15)/t8-,9-/m1/s1 |
Clé InChI |
DYTDNFOYOXANOW-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
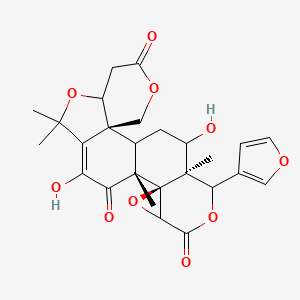
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
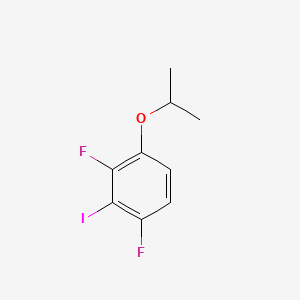
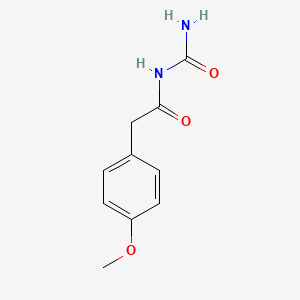


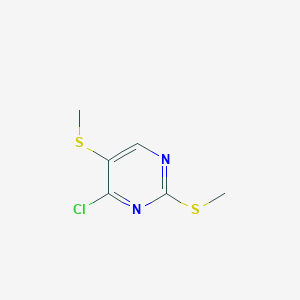
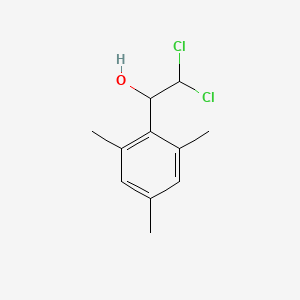

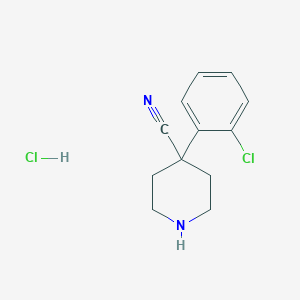
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
